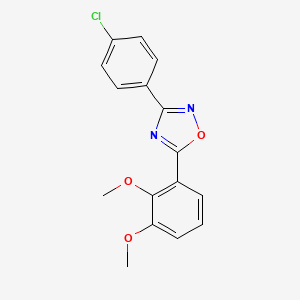![molecular formula C21H23N5OS B11569915 6-(4-methylphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569915.png)
6-(4-methylphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-METHYLPHENYL)-3-PHENYL-N-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications .
Preparation Methods
The synthesis of 6-(4-METHYLPHENYL)-3-PHENYL-N-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the reaction of appropriate triazole and thiadiazine precursors under specific conditions. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with hydrazonoyl chlorides in refluxing ethanol or dioxane with triethylamine as a base . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as using different solvents or catalysts .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the aromatic rings .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent . Its ability to interact with different biological targets makes it a valuable scaffold for drug design and development. Additionally, it has been investigated for its potential use as an anticonvulsant and antitubercular agent .
Mechanism of Action
The mechanism of action of 6-(4-METHYLPHENYL)-3-PHENYL-N-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, by binding to their active sites and preventing their normal function . This inhibition can lead to therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Comparison with Similar Compounds
6-(4-METHYLPHENYL)-3-PHENYL-N-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific structural features and biological activities. Similar compounds include other triazolothiadiazine derivatives, such as 6-(3,4-DIMETHOXYPHENYL)-7H-(1,2,4)TRIAZOLO(3,4-B)(1,3,4)THIADIAZINE HYDROBROMIDE and 6-(2,4-DIMETHYLPHENYL)-3-(TRIFLUOROMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE HYDROBROMIDE . These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and therapeutic potential .
Properties
Molecular Formula |
C21H23N5OS |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3-phenyl-N-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H23N5OS/c1-3-13-22-20(27)18-17(15-11-9-14(2)10-12-15)25-26-19(23-24-21(26)28-18)16-7-5-4-6-8-16/h4-12,17-18,25H,3,13H2,1-2H3,(H,22,27) |
InChI Key |
XNJAQAHXKITDBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1C(NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-butoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569836.png)
![2-Benzyl-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569841.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11569848.png)
![2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569853.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B11569863.png)
![N-tert-butyl-2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]acetamide](/img/structure/B11569876.png)
![7-(4-hydroxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B11569882.png)
![5-(4-Fluorophenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11569884.png)
![7-benzyl-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11569899.png)
![N-(4-ethoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569902.png)
![1-(3-Methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11569907.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11569909.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11569921.png)
